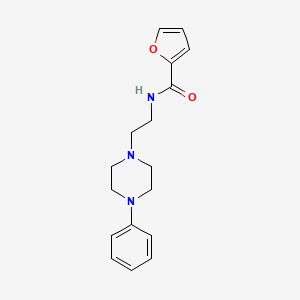
N-(2-(4-phenylpiperazin-1-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(4-phenylpiperazin-1-yl)ethyl)furan-2-carboxamide” is a synthetic opioid, closely related to fentanyl . It is also known as Furanylfentanyl . It is likely to be a potent opioid narcotic analgesic and may have an abuse liability and dependence potential in humans .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a furan ring and a phenylpiperazine moiety . The InChI key is FZJVHWISUGFFQV-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the retrieved papers, similar compounds have been synthesized and evaluated for their bioactivities . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-[2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .
Mode of Action
N-[2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide interacts with AChE, inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, indicating that it acts as a selective AChE inhibitor . The mechanism of inhibition was analyzed by a kinetic study, which indicated that the compound is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Biochemical Pathways
The compound’s action on AChE affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound prevents the breakdown of ACh, a neurotransmitter that plays an important role in learning and memory . This leads to an increase in the concentration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission .
Result of Action
The inhibition of AChE by N-[2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide results in increased levels of ACh in the brain . This can enhance cholinergic neurotransmission, potentially improving cognitive functions . Therefore, this compound could be considered for the development of drugs for neurodegenerative diseases like Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
N-[2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide has been found to interact with certain enzymes and proteins. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve function . The compound’s interaction with AChE suggests that it could potentially influence biochemical reactions involving this enzyme .
Cellular Effects
Given its inhibitory activity against AChE, it could potentially influence cell function by modulating cholinergic signaling pathways
Molecular Mechanism
The molecular mechanism of N-[2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide involves its interaction with AChE. It has been suggested that the compound acts as a mixed-type inhibitor of AChE, exhibiting both competitive and non-competitive inhibition . This means that it can bind to both the active site of the enzyme and to an allosteric site, thereby reducing the enzyme’s activity .
Metabolic Pathways
Given its interaction with AChE, it could potentially be involved in pathways related to cholinergic signaling
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-17(16-7-4-14-22-16)18-8-9-19-10-12-20(13-11-19)15-5-2-1-3-6-15/h1-7,14H,8-13H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJKWZFMVUBFPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]benzoic acid](/img/structure/B2786545.png)
![3-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2786546.png)

![3-methoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2786552.png)
![4-(((1H-benzo[d]imidazol-2-yl)methyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2786555.png)

![4-ethyl-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2786558.png)
![2-chloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2786559.png)
![4-benzyl-3-[(2-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2786560.png)
![3-[(2,4-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2786561.png)
![2-[(4-Chlorobenzyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2786562.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B2786566.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-4-carboxylic acid](/img/structure/B2786567.png)
